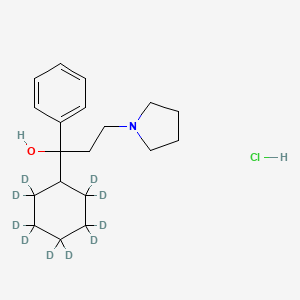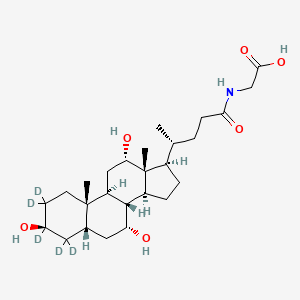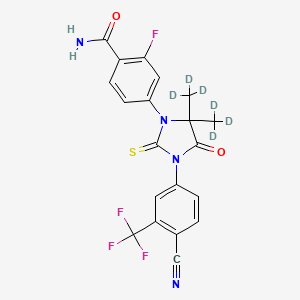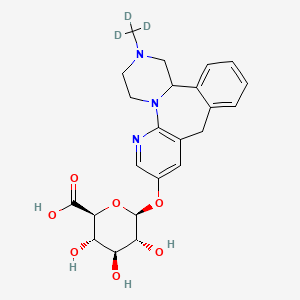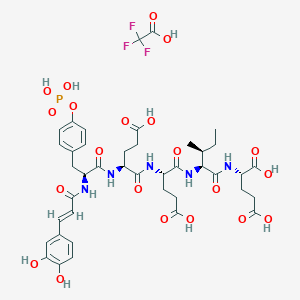
Caffeic acid-pYEEIE (TFA)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Caffeic acid-pYEEIE (TFA) is a non-phosphopeptide inhibitor that exhibits potent binding affinity for the GST-Lck-SH2 domain . This compound is primarily used in scientific research for its ability to inhibit specific protein interactions, making it a valuable tool in the study of cellular signaling pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Caffeic acid-pYEEIE (TFA) involves the coupling of caffeic acid with a peptide sequence (pYEEIE) through a series of peptide bond formations. The reaction conditions typically require the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of Caffeic acid-pYEEIE (TFA) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high purity and yield. The final product is purified using techniques such as HPLC (high-performance liquid chromatography) to achieve a purity of over 98% .
化学反应分析
Types of Reactions
Caffeic acid-pYEEIE (TFA) primarily undergoes peptide bond formation reactions during its synthesis. It can also participate in oxidation and reduction reactions due to the presence of the caffeic acid moiety, which contains phenolic hydroxyl groups .
Common Reagents and Conditions
Coupling Reagents: EDCI, HOBt
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major product formed from the synthesis of Caffeic acid-pYEEIE (TFA) is the desired peptide inhibitor with high purity. Oxidation and reduction reactions can lead to the formation of various oxidized or reduced derivatives of caffeic acid .
科学研究应用
Caffeic acid-pYEEIE (TFA) is widely used in scientific research due to its ability to inhibit specific protein interactions. Some of its applications include:
Chemistry: Used as a tool to study peptide bond formation and protein interactions.
Biology: Employed in the study of cellular signaling pathways and protein-protein interactions.
Medicine: Investigated for its potential therapeutic applications in diseases where protein interactions play a crucial role.
Industry: Utilized in the development of new biochemical assays and diagnostic tools.
作用机制
Caffeic acid-pYEEIE (TFA) exerts its effects by binding to the GST-Lck-SH2 domain, thereby inhibiting the interaction between specific proteins. This inhibition disrupts cellular signaling pathways, leading to various biological effects. The molecular targets and pathways involved include the Src family kinases, which play a critical role in cell growth and differentiation .
相似化合物的比较
Similar Compounds
N-acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu (Ac-pYEEIE): Another peptide inhibitor with similar binding properties but lower affinity compared to Caffeic acid-pYEEIE (TFA).
Caffeic acid phenethyl ester: A derivative of caffeic acid with different biological activities, primarily known for its antioxidant properties.
Uniqueness
Caffeic acid-pYEEIE (TFA) is unique due to its high binding affinity for the GST-Lck-SH2 domain and its ability to inhibit specific protein interactions. This makes it a valuable tool in the study of cellular signaling pathways and potential therapeutic applications .
属性
分子式 |
C41H51F3N5O21P |
|---|---|
分子量 |
1037.8 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S,3S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C39H50N5O19P.C2HF3O2/c1-3-20(2)34(38(57)43-26(39(58)59)12-17-33(52)53)44-36(55)25(11-16-32(50)51)41-35(54)24(10-15-31(48)49)42-37(56)27(18-21-4-8-23(9-5-21)63-64(60,61)62)40-30(47)14-7-22-6-13-28(45)29(46)19-22;3-2(4,5)1(6)7/h4-9,13-14,19-20,24-27,34,45-46H,3,10-12,15-18H2,1-2H3,(H,40,47)(H,41,54)(H,42,56)(H,43,57)(H,44,55)(H,48,49)(H,50,51)(H,52,53)(H,58,59)(H2,60,61,62);(H,6,7)/b14-7+;/t20-,24-,25-,26-,27-,34-;/m0./s1 |
InChI 键 |
KIXUFVTZPVMUKC-LDEIPEOGSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)/C=C/C2=CC(=C(C=C2)O)O.C(=O)(C(F)(F)F)O |
规范 SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-[(1S,3S,7S,12R,16R,18S)-8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B12424983.png)
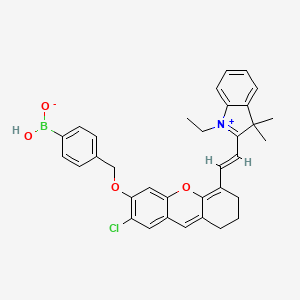
![[(2R,6S,7S,9R,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B12424994.png)

![1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]-3-N-(trideuteriomethyl)benzene-1,3-dicarboxamide](/img/structure/B12425003.png)
![(1R,9S,12S,15R,16E,18S,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12425013.png)
![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[5-(6-hydroxyhexylamino)-5-oxopentoxy]oxan-2-yl]methyl acetate](/img/structure/B12425015.png)
